REACTION_CXSMILES
|
[OH-].[Na+].C([O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17](O)[CH:16]([C:22]([OH:24])=[O:23])[CH2:15][CH2:14]2)C1C=CC=CC=1>CO>[OH:10][C:11]1[CH:12]=[C:13]2[C:18]([CH:17]=[C:16]([C:22]([OH:24])=[O:23])[CH2:15][CH2:14]2)=[CH:19][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-benzyloxy-1-hydroxy-1,2,3,4-tetrahydro-2-naphthoic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2CCC(C(C2=CC1)O)C(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (50 ml) is added to the mixture
|
Type
|
CUSTOM
|
Details
|
precipitating crystals
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
WASH
|
Details
|
The crystals are washed with water and acetone
|
Type
|
ADDITION
|
Details
|
The crystals (0.9 g) is added to a mixture of methanol (75 ml), water (25 ml) and 10% palladium carbon (50% water-content) (1 g)
|
Type
|
CUSTOM
|
Details
|
is catalytically hydrogenated at room temperature under atomospheric pressure of hydrogen gas
|
Type
|
CUSTOM
|
Details
|
After hydrogen absorption
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue are added dioxane (30 ml), concentrated hydrochloric acid (2 ml) and water (10 ml)
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
standing at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The precipitating crystals are treated with water (10 ml)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(CCC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |